2-Phenoxyethyl 3-ethylpent-2-enoate
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Overview
Description
2-Phenoxyethyl 3-ethylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to an ethylpentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-ethylpent-2-enoate typically involves the esterification of 2-phenoxyethanol with 3-ethylpent-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3-ethylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 2-Phenoxyethyl 3-ethylpentanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 3-ethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-ethylpent-2-enoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active phenoxyethanol, which can further interact with biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A related compound with similar structural features but different functional groups.
Phenoxyacetic acid: Another related compound with a carboxylic acid group instead of an ester.
Phenoxyacetaldehyde: A compound with an aldehyde group instead of an ester.
Uniqueness
2-Phenoxyethyl 3-ethylpent-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60359-26-4 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-phenoxyethyl 3-ethylpent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-13(4-2)12-15(16)18-11-10-17-14-8-6-5-7-9-14/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
IAHGTONFJWFZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCCOC1=CC=CC=C1)CC |
Origin of Product |
United States |
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